molecular formula C22H21N5O2 B11202245 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B11202245
M. Wt: 387.4 g/mol
InChI Key: QYBYOWUJAMJBKZ-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of the benzofuro[3,2-d]pyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(BENZOFURO[3,2-D]PYRIMIDIN-4-YL)PIPERIDIN-4-OL: A structurally similar compound with different functional groups.

    BENZOFURO[3,2-B]PYRIDINE DERIVATIVES: Compounds with a similar core structure but different substituents.

Uniqueness

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its interaction with molecular targets make it a valuable compound for scientific research.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H21N5O2/c28-22(24-12-16-7-3-4-10-23-16)15-6-5-11-27(13-15)21-20-19(25-14-26-21)17-8-1-2-9-18(17)29-20/h1-4,7-10,14-15H,5-6,11-13H2,(H,24,28)

InChI Key

QYBYOWUJAMJBKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

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